Cas no 27917-30-2 (4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride)
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride
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- Inchi: 1S/C10H16N2O2S.ClH/c1-8(11)7-9-3-5-10(6-4-9)15(13,14)12-2;/h3-6,8,12H,7,11H2,1-2H3;1H
- InChI Key: AYPBWXFFLBYDKQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(CC(N)C)=CC=1)(=O)(=O)NC.Cl
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-366078-0.05g |
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride |
27917-30-2 | 95% | 0.05g |
$312.0 | 2023-03-02 | |
| Enamine | EN300-366078-0.1g |
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride |
27917-30-2 | 95% | 0.1g |
$466.0 | 2023-03-02 | |
| Enamine | EN300-366078-0.25g |
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride |
27917-30-2 | 95% | 0.25g |
$666.0 | 2023-03-02 | |
| Enamine | EN300-366078-0.5g |
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride |
27917-30-2 | 95% | 0.5g |
$1046.0 | 2023-03-02 | |
| Enamine | EN300-366078-1.0g |
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride |
27917-30-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-366078-2.5g |
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride |
27917-30-2 | 95% | 2.5g |
$2631.0 | 2023-03-02 | |
| Enamine | EN300-366078-5.0g |
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride |
27917-30-2 | 95% | 5.0g |
$3894.0 | 2023-03-02 | |
| Enamine | EN300-366078-10.0g |
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride |
27917-30-2 | 95% | 10.0g |
$5774.0 | 2023-03-02 | |
| 1PlusChem | 1P01BU1G-50mg |
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride |
27917-30-2 | 95% | 50mg |
$448.00 | 2024-05-07 | |
| 1PlusChem | 1P01BU1G-100mg |
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride |
27917-30-2 | 95% | 100mg |
$638.00 | 2024-05-07 |
4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-(2-aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride
4-(2-Aminopropyl)-N-Methylbenzene-1-Sulfonamide Hydrochloride: A Comprehensive Overview
4-(2-Aminopropyl)-N-Methylbenzene-1-Sulfonamide Hydrochloride, commonly referred to by its CAS number CAS No. 27917-30-2, is a chemical compound with significant applications in the field of pharmaceuticals and medical research. This compound has garnered attention due to its unique chemical structure and potential therapeutic properties. In this article, we will delve into the details of its structure, applications, and the latest research findings associated with it.
The chemical structure of 4-(2-Aminopropyl)-N-Methylbenzene-1-Sulfonamide Hydrochloride is characterized by a benzene ring substituted with a sulfonamide group at position 1 and an N-methyl group. The sulfonamide functional group is known for its stability and bioavailability, making it a popular choice in drug design. The presence of the 2-amino propyl group introduces additional flexibility and potential for interaction with biological targets, enhancing its pharmacological profile.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have explored its role in modulating various biological pathways, including those involved in inflammation, pain, and neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that CAS No. 27917-30-2 exhibits potent anti-inflammatory activity by inhibiting key enzymes associated with inflammatory responses.
In addition to its pharmacological applications, 4-(2-Aminopropyl)-N-Methylbenzene-1-Sulfonamide Hydrochloride has also been investigated for its role in drug delivery systems. Its sulfonamide group facilitates the formation of stable drug delivery vehicles, which can enhance the bioavailability and efficacy of therapeutic agents. This property has led to its use in the development of targeted drug delivery systems for cancer treatment.
The synthesis of this compound involves a multi-step process that includes nucleophilic substitution and amide bond formation. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets the stringent quality standards required for pharmaceutical applications. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry has further enhanced our understanding of its chemical properties.
Despite its promising applications, there are challenges associated with the use of CAS No. 27917-30-2. One such challenge is its potential for off-target effects, which can lead to unintended side effects. To address this, ongoing research is focused on modifying the chemical structure to improve selectivity while maintaining its therapeutic efficacy.
In conclusion, 4-(2-Aminopropyl)-N-Methylbenzene-1-Sulfonamide Hydrochloride, identified by CAS No. 27917-30-2, represents a valuable compound in the field of pharmaceutical research. Its unique chemical properties and potential therapeutic applications make it a subject of continued scientific interest. As research progresses, we can expect further advancements in understanding its mechanisms of action and optimizing its use in drug development.
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